Homoarbutin
Overview
Description
Homoarbutin is a natural skin-lightening agent derived from the leaves of certain plant species, such as the bearberry plant. It is a phenolic glycoside and a derivative of hydroquinone. This compound is known for its ability to inhibit the activity of tyrosinase, an enzyme crucial for melanin synthesis in the human skin, thereby reducing hyperpigmentation.
Mechanism of Action
- Homoarbutin (also known as β-arbutin) is a phenolic glycoside found in the whole plants of Pyrola japonica . Its primary target is the enzyme tyrosinase (E.C.1.14.18.1), which plays a crucial role in melanin synthesis within human skin cells.
- By inhibiting tyrosinase, this compound reduces the availability of dopaquinone, which subsequently limits melanin production. This de-pigmenting action leads to a reduction in hyperpigmentation .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
It is known that Homoarbutin is a phenolic glycoside , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that phenolic glycosides, like this compound, can have various effects on cells. These effects can include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It has been suggested that this compound and other phenolic glycosides may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of many compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of many compounds can vary with different dosages, and this can include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known that many compounds, including phenolic glycosides like this compound, can be involved in various metabolic pathways and can interact with enzymes or cofactors
Transport and Distribution
It is known that many compounds can be transported and distributed within cells and tissues through various mechanisms, and this can involve interactions with transporters or binding proteins
Subcellular Localization
It is known that many compounds can be localized to specific compartments or organelles within cells, and this can involve targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of homoarbutin involves the glycosylation of hydroquinone with glucose. One common method includes the use of a glucosyl donor, such as glucose pentaacetate, in the presence of an acid catalyst like sulfuric acid. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis using glycosyltransferases. This method is preferred due to its high specificity and yield. The process includes the extraction of hydroquinone from plant sources, followed by enzymatic glycosylation to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Homoarbutin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinone
Substitution: Various substituted phenolic glycosides
Scientific Research Applications
Homoarbutin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenolic compounds.
Biology: Studied for its role in inhibiting tyrosinase and its potential as an antimicrobial agent.
Medicine: Investigated for its skin-lightening properties and potential use in treating hyperpigmentation disorders.
Industry: Utilized in the cosmetic industry for skin-whitening products
Comparison with Similar Compounds
Similar Compounds
Arbutin: Another glycosylated derivative of hydroquinone, commonly used in skin-lightening products.
Isohomoarbutin: A stereoisomer of this compound with similar properties.
Hydroquinone: The parent compound, known for its potent skin-lightening effects but with higher toxicity
Uniqueness
This compound is unique due to its lower toxicity compared to hydroquinone and its higher stability compared to arbutin. It offers a safer alternative for skin-lightening applications while maintaining efficacy .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(4-hydroxy-3-methylphenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-6-4-7(2-3-8(6)15)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSHDSMGFVANCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315031 | |
Record name | HOMOARBUTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25712-94-1 | |
Record name | HOMOARBUTIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HOMOARBUTIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is homoarbutin and where is it found?
A1: this compound, also known as 4-hydroxyphenyl-β-D-glucopyranoside, is a naturally occurring phenolic glycoside primarily found in plants belonging to the Ericaceae family, such as Pyrola species. [, , , , ] It is structurally similar to arbutin, a well-known skin-lightening agent, but with an additional methyl group.
Q2: How is this compound quantified in plant material?
A2: Several analytical methods have been employed to determine the this compound content in different plant species. These include thin layer chromatography coupled with densitometry (TLCS) [] and high performance liquid chromatography (HPLC). [] These methods offer sensitivity, specificity, and accuracy in quantifying this compound.
Q3: What novel compounds related to this compound have been discovered in Pyrola species?
A5: Research has led to the isolation of novel phenolic glycoside dimers and trimers derived from this compound in Pyrola rotundifolia. [] One such example is pyrolaside B, a trimer exhibiting significant antimicrobial activity against Staphylococcus aureus and Micrococcus luteus. [] These discoveries highlight the potential of Pyrola species as sources of new bioactive compounds.
Q4: Does this compound demonstrate any inhibitory activity against parasites?
A6: While not directly addressed in the provided research on this compound, a study focusing on Leishmania donovani identified this compound as a potential inhibitor of deoxyhypusine hydroxylase (DOHH). [] LdDOHH is crucial for the synthesis of hypusine, an amino acid essential for the function of eukaryotic translation factor 5A (eIF5A) in Leishmania parasites. [] This finding suggests that this compound could potentially disrupt protein synthesis in these parasites, warranting further investigation into its anti-parasitic properties.
Q5: Are there any known structural analogs of this compound with biological activity?
A7: Yes, the provided research highlights the presence of isothis compound in Pyrola rotundifolia. [] Additionally, Pyrola japonica contains several structural analogs of this compound, including a 2-beta-D-glucopyranosyloxy-5-hydroxyphenylacetic acid methyl ester and a 2,7-dimethyl-1,4-dihydronaphthalene-5,8-diol 5-O-beta-D-xylopyranosyl(1-->6)-beta-D-glucopyranoside. [] The structural similarities and variations between these analogs and this compound could provide valuable insights into structure-activity relationships and guide the development of novel bioactive compounds.
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